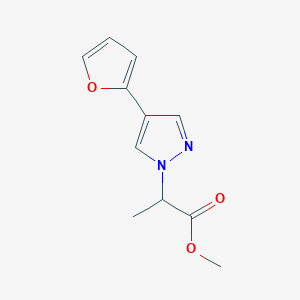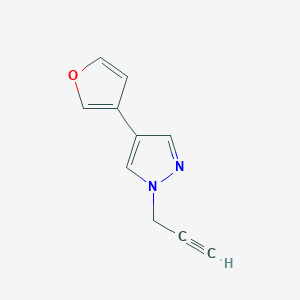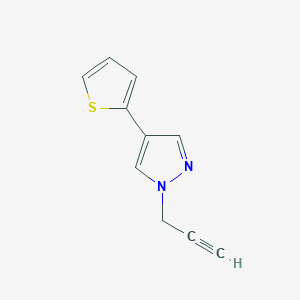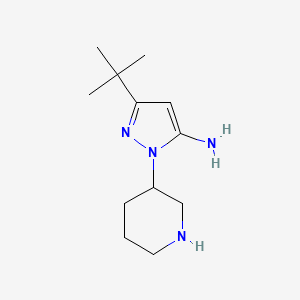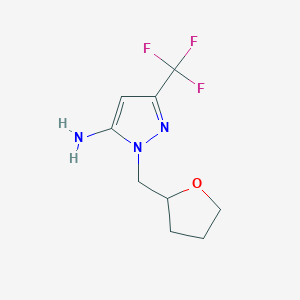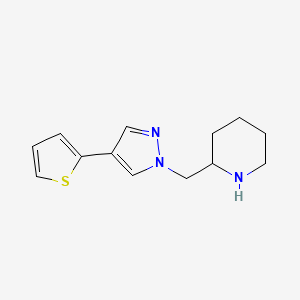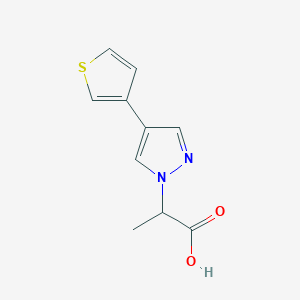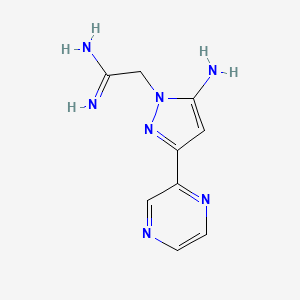
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Descripción general
Descripción
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide, also known as 5-amino-3-pyrazin-2-yl-1H-pyrazole-1-acetimidamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyrazinamide, which is a structurally related compound with anti-bacterial properties. 5-amino-3-pyrazin-2-yl-1H-pyrazole-1-acetimidamide has a variety of potential applications due to its unique structure. It has been used as a substrate in enzyme kinetics experiments, as a ligand in protein-ligand binding studies, and as a potential drug target in drug discovery.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Applications
The compound and its derivatives have been explored for their antibacterial and antioxidant properties. Research shows that certain derivatives exhibit significant antibacterial activities against both Gram-positive and negative strains and antioxidant activities as determined through methods like the DPPH free radical method (Kitawat & Singh, 2014).
Applications in Synthesis of Heterocyclic Compounds
Derivatives of this compound are used in the synthesis of various heterocyclic compounds, which have potential applications in pharmacology and other areas of chemistry. For example, they are used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have been evaluated for their antimicrobial properties (Holla et al., 2006).
Antitumor Applications
Certain derivatives synthesized from this compound have been investigated for their antitumor activities. For instance, pyrazolo[3,4-b]pyridine derivatives have shown significant antibacterial and antitumor activity against various cell lines (El-Borai et al., 2012).
DNA Binding Studies
The synthesized compounds have been screened for their DNA binding activities. Some derivatives, especially those containing halogens, have shown significant potential for DNA binding due to intercalation and groove binding mechanisms (Kitawat & Singh, 2014).
Synthesis of Pyrazoline and Pyrazole Derivatives
Research has shown the utility of this compound in the synthesis of novel pyrazoline and pyrazole derivatives, which have applications in the development of new pharmaceutical agents. These derivatives have been evaluated for their antibacterial and antifungal activities (Hassan, 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to possess valuable biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Mode of Action
Similar compounds like [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized through various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biological pathways due to their diverse biological properties .
Result of Action
Similar compounds have been reported to possess a wide range of pharmacological properties, including antifungal, antitubercular, antibacterial, antitumor activities, and more .
Propiedades
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7/c10-8(11)5-16-9(12)3-6(15-16)7-4-13-1-2-14-7/h1-4H,5,12H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNHGYCOJYPRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




